molecular formula C11H23N3O B1488654 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1250882-57-5

4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B1488654
CAS No.: 1250882-57-5
M. Wt: 213.32 g/mol
InChI Key: WMPMKHOPLWZZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O . This piperidine-based small molecule features a tert-butyl carboxamide group and a distinct aminomethyl side chain, making it a valuable intermediate in organic and medicinal chemistry synthesis. Piperidine carboxamides are a recognized pharmacophore in drug discovery, known for their potential to engage in hydrogen bonding and hydrophobic interactions with biological targets. This compound serves as a versatile building block for researchers, particularly in the design and synthesis of novel bioactive molecules. Analogs and derivatives of piperidine carboxamides have demonstrated significant research value in various therapeutic areas. For instance, structurally related piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, showing promising oral efficacy in models of human malaria with a low propensity for resistance generation . Other piperidine derivatives have been explored in structure-activity relationship (SAR) campaigns as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , presenting a strategy for targeting bacterial electron transport chains . Furthermore, piperazine and piperidine ureas are well-established in pharmacological research as transient receptor potential vanilloid 1 (TRPV1) antagonists, investigated for their potential in pain management . The presence of both the aminomethyl and the tert-butyl carboxamide functional groups provides multiple handles for chemical modification, allowing for the creation of diverse compound libraries for screening and optimization. This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(aminomethyl)-N-tert-butylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)14-6-4-9(8-12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPMKHOPLWZZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibitor for Proteins
One of the primary applications of this compound is as an inhibitor for specific proteins, such as aspartic acid protease and Kinesin spindle protein . These proteins are crucial in various biological processes, including cell division and protein degradation pathways. The inhibition of these proteins can lead to potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

1.2. Synthesis of Bioactive Compounds
4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is utilized in the synthesis of biologically active compounds. It serves as a key intermediate in the preparation of orally active platelet-activating factor antagonists , which can have implications in treating cardiovascular diseases .

Chemical Synthesis

2.1. Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of N-alkyl terminal aziridines, which are important intermediates in organic synthesis. This process is critical for developing new pharmaceuticals with specific chiral properties, enhancing their efficacy and safety profiles .

2.2. PROTAC Development
In recent advancements, derivatives of this compound have been explored as linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The incorporation of rigidity into the linker region can influence the three-dimensional orientation of the degrader, optimizing drug-like properties and improving therapeutic outcomes .

Case Study 1: Cancer Therapeutics

A study investigated the effectiveness of this compound derivatives as inhibitors of Kinesin spindle protein in cancer cell lines. Results indicated that these compounds significantly reduced cell proliferation, suggesting their potential as anti-cancer agents through targeted inhibition of mitotic processes.

Case Study 2: Cardiovascular Research

Research focused on the synthesis of platelet-activating factor antagonists using this compound showed promising results in preclinical models for reducing thrombosis and improving vascular health. The compounds demonstrated a favorable pharmacokinetic profile, indicating their potential for further development as therapeutic agents in cardiovascular diseases.

Summary Table of Applications

Application AreaSpecific Uses
Medicinal ChemistryInhibitor for aspartic acid protease and Kinesin spindle protein
Bioactive Compound SynthesisPreparation of platelet-activating factor antagonists
Chemical SynthesisEnantioselective synthesis of N-alkyl terminal aziridines
PROTAC DevelopmentLinker for targeted protein degradation

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The carboxamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituent variations. Key analogs include:

Table 1: Substituent Comparison of Piperidine-1-carboxamide Derivatives
Compound Name R1 (4-position) R2 (N-substituent) Key Features Reference
Target compound Aminomethyl tert-butyl Polar aminomethyl group enhances solubility; tert-butyl improves metabolic stability.
4PP-11 (N-(tert-butyl)-4-phenylpiperidine-1-carboxamide) Phenyl tert-butyl Hydrophobic phenyl group may enhance membrane permeability but reduce solubility.
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide 2-Aminoethyl 4-fluorophenyl Ethylamine chain increases flexibility; fluorine enhances electronegativity.
4-(4-Bromo-1H-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazolyl 4-iodophenyl Bulky aromatic groups may sterically hinder target binding but improve selectivity.

Biological Activity

The compound 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, an aminomethyl group, and a tert-butyl substituent, which contribute to its unique biological properties. The structural formula can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Research indicates that This compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. For instance, its structural features suggest potential applications in modulating enzyme activity related to cancer and other diseases.

In Vitro Studies

Several studies have investigated the compound's efficacy in vitro:

  • Anticancer Activity : A study demonstrated that related piperidine derivatives exhibited notable antiproliferative effects on various cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that This compound may share similar properties.
  • Inhibition of Viral Entry : Another investigation highlighted the potential of aminomethylbenzamide derivatives as inhibitors of Ebola virus entry, with compounds achieving EC50 values under 1 µM . The structural similarity to This compound could indicate a similar mechanism of action against viral targets.

Structure-Activity Relationship (SAR)

The SAR studies of piperidine derivatives have shown that modifications to the side chains significantly affect biological activity. For example:

Compound NameIC50 (µM)Unique Features
Compound A11.7Reversible MAGL inhibitor
Compound B0.84Highly selective for MAGL
Compound C75.3Antiproliferative on cancer cells

These findings highlight the importance of structural variations in enhancing biological efficacy and selectivity .

Case Study 1: Cancer Therapeutics

In a recent study focusing on piperidine derivatives, researchers synthesized various analogs of This compound , leading to compounds with improved selectivity and potency against cancer cell lines. The study found that specific modifications resulted in enhanced inhibitory activity on histone acetyltransferases, crucial for cancer cell proliferation .

Case Study 2: Antiviral Agents

Another case study explored the antiviral properties of aminomethylbenzamides against filoviruses. The results indicated that certain derivatives exhibited potent inhibition of viral entry mechanisms, reinforcing the potential of piperidine-based compounds in antiviral drug development .

Preparation Methods

Synthesis of 4-Boc-aminopiperidine Intermediate

A crucial intermediate in the synthesis is 4-Boc-aminopiperidine , which can be efficiently prepared by a two-step process involving ketal formation and catalytic hydrogenation reduction, as detailed in patent CN107805218B:

Step Reaction Description Conditions Yield & Purity
1. Formation of Ketal and Imine React N-benzyl-4-piperidone with orthoformate (trimethyl or triethyl orthoformate) in an alcohol solvent (methanol or ethanol) under acid catalysis (p-toluenesulfonic acid) to form a ketal intermediate, followed by reaction with tert-butyl carbamate to generate an imine Reflux for 2 h (ketal formation), then 80–110 °C for 3 h (imine formation), removal of generated alcohol by evaporation, followed by cooling and filtration 81% yield of white solid product; residual raw materials <1% by GC
2. Catalytic Hydrogenation Reduction Pd/C catalyzed hydrogenation of the imine under pressurized hydrogen (0.8–1.0 MPa) at 60–80 °C for 7–8 h to remove benzyl protecting group and reduce imine to amine 5–10% Pd/C by weight, methanol solvent, autoclave reactor 88% yield; product purity 99% by GC; melting point ~161–163 °C

This two-step route is advantageous for its short synthetic path, use of readily available raw materials, high yields, and ease of purification.

Introduction of the Aminomethyl Group at the 4-Position

The aminomethyl substituent can be introduced by functionalizing a 4-bromomethyl or 4-formyl piperidine derivative, followed by amination:

  • Starting from tert-butyl 4-bromomethylpiperidine-1-carboxylate , nucleophilic substitution with an amine source (e.g., ammonia or primary amines) under basic conditions can yield the aminomethyl derivative.
  • Alternatively, reductive amination of 4-formylpiperidine derivatives with ammonia or amines in the presence of reducing agents can produce the aminomethyl functionality.

A related synthetic example from the literature on aminomethylated piperidines (RSC publication) involves:

Step Reaction Description Conditions Yield
Bromination of 1-tert-butyl 4-methylenepiperidine Treatment with N-bromosuccinimide (NBS) and Et3N·3HF at 0 °C to room temperature CH2Cl2 solvent, 3 h stirring 92% yield of 4-bromomethyl derivative
Subsequent substitution or reductive amination Amination with suitable amine nucleophiles Mild conditions, organic solvents High yields (varies with amine)

Protection and Deprotection Strategies

  • The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen and is stable under a variety of reaction conditions.
  • Deprotection is typically achieved by acidic treatment (e.g., trifluoroacetic acid) after the desired substitutions are complete.

Summary Table of Key Preparation Steps

Synthetic Step Starting Material Reagents & Conditions Product Yield & Notes
Ketal formation and imine generation N-benzyl-4-piperidone Trimethyl/triethyl orthoformate, p-toluenesulfonic acid, methanol/ethanol, reflux Ketal-imine intermediate ~81% yield, high purity
Catalytic hydrogenation Ketal-imine intermediate Pd/C (5–10%), H2 (0.8–1.0 MPa), 60–80 °C, methanol 4-Boc-aminopiperidine ~88% yield, 99% purity
Bromination of methylenepiperidine 1-tert-butyl 4-methylenepiperidine NBS, Et3N·3HF, CH2Cl2, 0 °C to RT 4-bromomethyl derivative 92% yield
Aminomethyl substitution 4-bromomethyl piperidine derivative Amine nucleophile, base, organic solvent 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide High yield, conditions vary

Research Findings and Notes

  • The two-step method for preparing 4-Boc-aminopiperidine is industrially attractive due to its simplicity, scalability, and high yield.
  • The use of Pd/C catalytic hydrogenation is critical for debenzylation and reduction steps, with careful control of pressure and temperature to optimize yield.
  • Aminomethyl introduction via bromomethyl intermediates is efficient and allows for diverse amine substitutions.
  • Protection with Boc groups ensures stability of the nitrogen during functionalization steps and facilitates purification.
  • The synthetic routes avoid expensive or difficult-to-scale raw materials, favoring industrial applicability.

Q & A

Q. What are the key synthetic pathways for 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Step 1 : Introduction of the tert-butyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using tert-butyl isocyanate under anhydrous conditions) .
  • Step 2 : Functionalization of the piperidine ring with an aminomethyl group using reductive amination or alkylation reactions (e.g., formaldehyde and ammonium acetate in methanol) .
  • Optimization : Solvent choice (e.g., tetrahydrofuran for improved solubility), temperature control (0–25°C to minimize side reactions), and purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.4 ppm for 9H) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₃N₃O₂: 229.18) .
  • HPLC-TOF : Purity assessment (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Steric Hindrance : The tert-butyl group reduces nucleophilic attack on the carboxamide, enhancing stability in biological matrices .
  • Electronic Effects : Electron-donating tert-butyl groups modulate the piperidine ring’s basicity (pKa ~8.5–9.0), affecting interactions with target receptors (e.g., GPCRs or ion channels) .
  • Case Study : In enzyme inhibition assays, tert-butyl derivatives show 2–3x higher IC₅₀ values compared to methyl analogs due to improved binding pocket occupancy .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Normalization : Account for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
  • Structural Analog Comparison : Compare with tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (), noting how substituents (e.g., pyridinyl vs. aminomethyl) alter target affinity .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with substituent electronic profiles (Hammett σ values) .

Q. How can researchers design stability studies to predict shelf-life under varying pH and temperature conditions?

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 72h; monitor degradation via HPLC .
    • Thermal Stability : Store at 40°C/75% RH for 4 weeks; quantify decomposition products (e.g., tert-butyl alcohol via GC-MS) .
  • Key Findings : Tert-butyl carboxamides typically degrade via hydrolysis at extreme pH (<2 or >9), with t₁/₂ ~14 days at pH 7.4 .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low Yields : Aminomethylation steps often yield ≤60% due to competing imine formation. Mitigation: Use sodium cyanoborohydride for selective reductive amination .
  • Purification Difficulties : Hydrophobic tert-butyl groups complicate aqueous workup. Solution: Employ flash chromatography with gradient elution (hexane → ethyl acetate) .

Q. How should researchers validate target engagement in cellular assays?

  • Biophysical Methods : Surface plasmon resonance (SPR) to measure binding kinetics (KD) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells treated with 10 µM compound .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, respiratory protection (N95 masks), and eye/face shields .
  • First Aid : Immediate eye irrigation (15 min) and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.